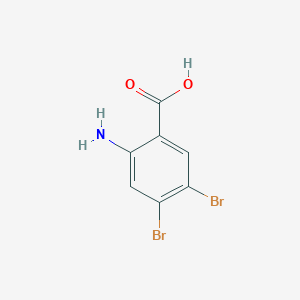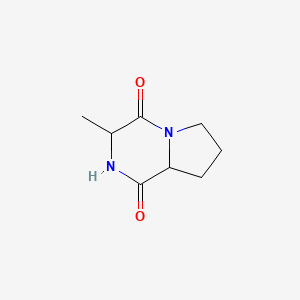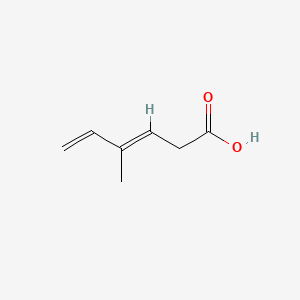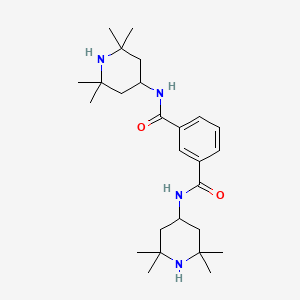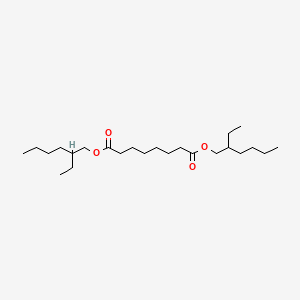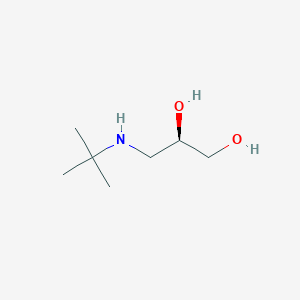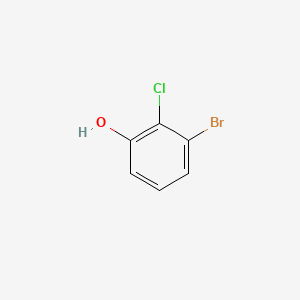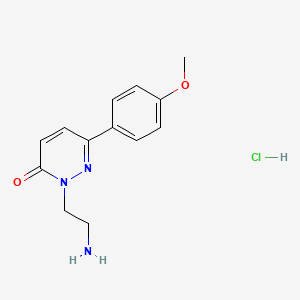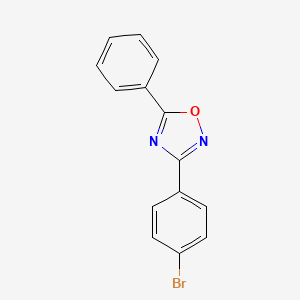
3-(4-Hidroxi-3,5-dimetoxi-fenil)prop-2-enoato de etilo
Descripción general
Descripción
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a chemical compound that is related to various synthesized esters and derivatives with potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an ester functional group, a prop-2-enoate moiety, and a phenyl ring with hydroxy and methoxy substituents, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, diazotization, hydrolyzation, and nucleophilic substitution . For instance, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene through such a process . Similarly, microbial synthesis has been employed to produce (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate from ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, UV, 1H and 13C NMR, and X-ray diffraction (XRD) . For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized and found to exist as the enamine tautomer in the solid state . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate revealed a nearly coplanar arrangement of carbon and oxygen atoms .
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring and the nature of the ester group. For instance, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate involved the development of stereospecific oxidizing reagents and conditions . The reactivity of the ester group is also a key factor in the synthesis of fluoroquinolone antibiotics, as demonstrated by the study of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of hydroxy and methoxy groups can affect the solubility, boiling point, and melting point. The polymorphism of compounds like ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate indicates that slight changes in molecular conformation can lead to different physical properties . Additionally, the solvate structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate suggests that solvent interactions can also influence the physical state of these compounds .
Aplicaciones Científicas De Investigación
Síntesis de Entacapona
El 3-(4-Hidroxi-3,5-dimetoxi-fenil)prop-2-enoato de etilo es un intermediario clave en la síntesis de Entacapona, un fármaco utilizado para tratar la enfermedad de Parkinson . Entacapona es un inhibidor de la catecol-O-metiltransferasa (COMT) que aumenta la biodisponibilidad de la L-DOPA, un fármaco comúnmente utilizado en el tratamiento de la enfermedad de Parkinson .
Estudio de Desmetilación
El compuesto se ha utilizado en estudios que investigan la desmetilación de ciertos compuestos . Esta investigación podría conducir potencialmente al desarrollo de nuevos métodos sintéticos y al descubrimiento de nuevas reacciones químicas .
Matriz en Espectrometría de Masas MALDI
El ácido 4-hidroxi-3,5-dimetoxicinámico, un compuesto relacionado, se usa comúnmente como matriz en la espectrometría de masas MALDI . Dada la similitud estructural, el this compound podría usarse potencialmente de manera similar.
Síntesis de 4-Hidroxi-2-quinolonas
El this compound podría usarse potencialmente en la síntesis de 4-Hidroxi-2-quinolonas . Estos compuestos tienen una amplia gama de actividades biológicas y farmacéuticas, lo que los convierte en valiosos en la investigación y desarrollo de fármacos .
Estudios de Impacto Ambiental
Si bien no está directamente relacionado con el this compound, se han estudiado compuestos relacionados por su impacto ambiental . Esta podría ser potencialmente un área de estudio para el this compound también.
Actividad in vitro contra la Tuberculosis y el Dengue
Estudios preliminares revelan actividad in vitro para algunos compuestos contra la tuberculosis (TB) y el dengue . Dada la similitud estructural, el this compound podría exhibir potencialmente una actividad similar.
Mecanismo De Acción
Target of Action
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a novel cinnamic acid derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound has a strong electron-accepting ability . This property could influence its interaction with potential targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate are currently unknown. Derivatives of trans-cinnamic acid, to which this compound belongs, have been shown to possess a wide range of pharmacological properties, including antimalarial, antimicrobial, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its electron-accepting ability , it may influence various cellular processes by interacting with potential targets.
Action Environment
The action, efficacy, and stability of Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate could be influenced by various environmental factors. For instance, the presence of water molecules has been shown to decrease the HOMO-LUMO energy gap of the compound, suggesting that it becomes a stronger electron acceptor in the presence of water . This could potentially influence its interaction with targets and its overall activity.
Propiedades
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNLOWHFHPWEA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69113-98-0 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





